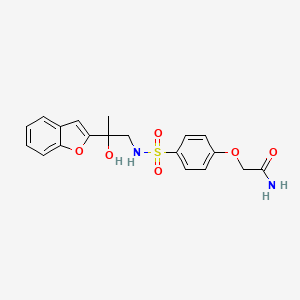
1-(3,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea, also known as DPPU, is a chemical compound that has gained significant attention in scientific research due to its potential for use in various applications. DPPU is a urea derivative that has been synthesized using various methods and has shown promising results in different research fields.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Synthesis Techniques
- The synthesis and characterization of compounds related to the query molecule have been explored using spectroscopic techniques like 1H NMR, 13C NMR, FT-IR, UV–Vis, and single-crystal X-ray diffraction (SC-XRD) (Haroon et al., 2019). These techniques are vital for understanding the structure and properties of such compounds.
Potential in Medical Research
- Research has been conducted on the synthesis of pyrimidine derivatives based on similar compounds, which are crucial in the development of new medicinal compounds (Goryaeva et al., 2009). These derivatives have potential applications in drug discovery and development.
Antioxidant Activity Studies
- Certain urea derivatives have been evaluated for their antioxidant activities, indicating potential applications in addressing oxidative stress-related diseases (George et al., 2010).
New Synthetic Methods
- Novel methods for synthesizing derivatives of similar compounds have been developed, which can be utilized in creating new materials with specific properties (Baranov et al., 2017).
Antibacterial Applications
- Research on synthesizing novel heterocyclic compounds containing a sulfonamido moiety from similar compounds has shown potential antibacterial applications (Azab et al., 2013).
Antidiabetic Drug Development
- Some urea derivatives related to the query compound have shown significant blood sugar lowering activity, indicating their potential use in developing new antidiabetic drugs (Ahmad et al., 2009).
Corrosion Inhibition in Industrial Applications
- Derivatives of urea compounds have been evaluated for their efficiency as corrosion inhibitors, which is essential in protecting industrial materials (Mistry et al., 2011).
Advanced Material Synthesis
- The synthesis of novel phosphoranes containing urea derivatives highlights the compound's role in creating materials with unique properties (Afshar & Islami, 2009).
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O2/c14-10-4-3-9(8-11(10)15)18-13(21)16-6-7-19-12(20)2-1-5-17-19/h1-5,8H,6-7H2,(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPAIKNWQYTQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2673609.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2673612.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide](/img/structure/B2673616.png)


![Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate](/img/structure/B2673620.png)



![(4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2673629.png)
![N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2673630.png)